molecular formula C10H9ClN2O2 B1281378 Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 67625-36-9

Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1281378
CAS No.: 67625-36-9
M. Wt: 224.64 g/mol
InChI Key: UDQYTPCGXBXZCE-UHFFFAOYSA-N
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Description

Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H9ClN2O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base, followed by chlorination . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.

    Cyclization: It can form additional rings through intramolecular reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the compound’s oxidation state .

Scientific Research Applications

Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry.

Biological Activity

Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound has the molecular formula C10H8ClN2O2 and a molecular weight of approximately 224.64 g/mol. It is characterized by a chlorine atom at the 5-position of the imidazo ring and an ester functional group, which contribute to its unique biological profile. The compound exhibits a melting point between 79°C and 82°C and is recognized for its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are crucial in drug metabolism .

1. Cytochrome P450 Inhibition

This compound has been identified as a potent inhibitor of several cytochrome P450 enzymes. This inhibition can significantly influence the pharmacokinetics of co-administered drugs, raising concerns regarding potential drug-drug interactions. The inhibition percentages at a concentration of 10 μM for various CYP enzymes are summarized in Table 1.

Enzyme% Inhibition at 10 μM
CYP1A226.3
CYP2C932.2
CYP2C1945.2
CYP2D616.4
CYP3A452.2

This profile indicates that this compound could lead to increased plasma concentrations of certain drugs, necessitating careful monitoring in clinical settings .

2. Anti-Tuberculosis Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (Mtb). A series of imidazo[1,2-a]pyridine derivatives, including this compound, were evaluated for their anti-tubercular properties. Notably, it demonstrated promising Minimum Inhibitory Concentration (MIC) values ranging from 0.030.03 to 5.0μM5.0\mu M against Mtb H37Rv strains .

Case Study:
In a high-throughput screening study conducted by Abrahams et al., four hit compounds from the imidazo[1,2-a]pyridine class were identified as potent inhibitors against both Mtb and M. bovis BCG . The structural modifications in these compounds were crucial for enhancing their anti-TB activity.

3. Anti-Cancer Properties

The imidazo[1,2-a]pyridine scaffold has been explored for its anticancer potential. Research indicates that derivatives of this compound can inhibit the PI3Kα pathway, which is vital in cancer cell proliferation and survival. For instance, compound 35 from related studies was noted for its nanomolar potency against PI3Kα and showed significant antiproliferative activity in T47D breast cancer cells through cell cycle arrest and apoptosis induction .

The biological activity of this compound primarily stems from its ability to inhibit key metabolic enzymes and pathways involved in disease processes:

  • Cytochrome P450 Inhibition: By blocking CYP enzymes, this compound alters drug metabolism and can enhance the effects or toxicity of co-administered medications.
  • Anti-Tuberculosis Mechanism: It targets the cytochrome bc1 complex in Mtb, disrupting electron transfer essential for ATP synthesis, thus inhibiting bacterial growth.
  • Cancer Cell Proliferation: The inhibition of PI3Kα leads to reduced signaling pathways that promote tumor growth and survival.

Properties

IUPAC Name

ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-6-13-8(11)4-3-5-9(13)12-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQYTPCGXBXZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901228977
Record name Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67625-36-9
Record name Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67625-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-amino-6-chloropyridine (6.43 g, 50 mmoles) and ethyl bromopyruvate (9.75 g, 50 mmoles) in ethanol (150 ml) was heated at reflux for 4 hours. After the solvent was removed, chloroform was added to the residue, which was washed in turn with saturated sodium bicarbonate and saturated saline, and then dried over anhydrous magnesium sulfate. After the solvent was concentrated, n-hexane was added to the mixture. Then, the crystals precipitated were filtered off and washed with n-hexane to obtain 7.60 g of the desired product (67.6%, pale yellow crystals).
Quantity
6.43 g
Type
reactant
Reaction Step One
Quantity
9.75 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
67.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate

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